7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

Catalog No.
S14204957
CAS No.
M.F
C10H8BrFN2O
M. Wt
271.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

Product Name

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

IUPAC Name

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

InChI

InChI=1S/C10H8BrFN2O/c1-2-6-10(15)14-9-7(13-6)4-3-5(11)8(9)12/h3-4H,2H2,1H3,(H,14,15)

InChI Key

KIJFQWHEZAQWPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C(C=C2)Br)F)NC1=O

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one is a synthetic compound belonging to the quinoxaline family, characterized by its unique structure that includes a bromine atom at the seventh position, an ethyl group at the third position, and a fluorine atom at the eighth position of the quinoxaline ring. Its molecular formula is C10H8BrFN2O\text{C}_{10}\text{H}_{8}\text{BrF}\text{N}_{2}\text{O} with a molecular weight of approximately 271.09 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases .

Due to the presence of functional groups within its structure. Typical reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, which can lead to the formation of derivatives with different substituents.
  • Electrophilic Aromatic Substitution: The aromatic nature of the quinoxaline ring allows for electrophilic attack, enabling further functionalization.
  • Reduction Reactions: The carbonyl group may be reduced to alcohols or other functional groups under specific conditions.

These reactions are critical for modifying the compound to enhance its biological activity or alter its physical properties .

Research indicates that 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one exhibits significant biological activity, particularly in:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains and fungi, making it a candidate for antibiotic development.
  • Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation, although further research is needed to elucidate its mechanisms and efficacy.
  • Neuroprotective Effects: Some studies indicate potential benefits in neurodegenerative conditions, although detailed mechanisms remain to be fully explored .

The synthesis of 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one typically involves multi-step organic reactions, including:

  • Formation of Quinoxaline Core: Starting from appropriate aniline derivatives, quinoxaline can be synthesized through cyclization reactions.
  • Bromination: The introduction of the bromine atom can be achieved via electrophilic bromination methods.
  • Fluorination: The fluorine atom is introduced through various fluorination techniques, such as using fluorinating agents like N-fluorobenzenesulfonimide.
  • Alkylation: The ethyl group is added through alkylation reactions using ethyl halides under basic conditions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one has several applications in:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Research Tool: It serves as a useful reagent in biochemical assays and studies aimed at understanding quinoxaline derivatives' pharmacological effects.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties are being explored .

Interaction studies involving 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one focus on its binding affinity with various biological targets. These studies assess:

  • Protein-Ligand Interactions: Investigating how the compound interacts with specific proteins can reveal insights into its mechanism of action.
  • Enzyme Inhibition: Understanding its role as an inhibitor for certain enzymes can provide information on its therapeutic potential.

Preliminary data suggest promising interactions that warrant further investigation to clarify its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
7-BromoquinoxalineBromine at position 7Lacks ethyl and fluorine substituents
8-FluoroquinoxalineFluorine at position 8Lacks bromine and ethyl substituents
7-Bromo-3-(trifluoromethyl)quinoxalinBromine at position 7; trifluoromethyl groupTrifluoromethyl group enhances lipophilicity
6-MethoxyquinoxalineMethoxy group at position 6Different substitution pattern affecting reactivity

The uniqueness of 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one lies in its combination of both bromine and fluorine substituents along with an ethyl group, which may contribute to enhanced biological activity compared to its analogs .

Cyclocondensation reactions form the quinoxalin-2-one core by coupling o-phenylenediamine derivatives with α-keto esters or analogous electrophiles. Recent advances highlight the use of 1H-benzotriazol-1-yl(tripyrrolidin-1-yl)phosphonium hexafluorophosphate (HCTU) as a coupling agent to enhance reaction efficiency. In one protocol, 2-bromo-6-fluoroaniline undergoes condensation with ethyl 3-oxopentanoate in the presence of HCTU (10 mol%) and diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 60°C. This method achieves a 78% yield of the cyclized intermediate, with HCTU facilitating the dehydration step via activation of the carbonyl group.

Key variables influencing HCTU-mediated cyclocondensation include:

  • Stoichiometry: A 1:1.2 molar ratio of aniline to α-keto ester minimizes side-product formation.
  • Temperature: Reactions below 60°C result in incomplete cyclization, while temperatures above 80°C promote decomposition.
  • Catalyst loading: HCTU concentrations below 5 mol% lead to sluggish kinetics, whereas loadings above 15 mol% offer diminishing returns.

Solvent-Mediated Optimization in DMF Systems

Dimethylformamide (DMF) serves as a critical solvent for enhancing solubility and reaction homogeneity in quinoxalinone synthesis. A comparative study of solvent systems revealed that DMF outperforms toluene, cyclopentyl methyl ether (CPME), and dichloroethane (DCE) in reactions involving potassium carbonate-mediated alkylation (Table 1).

Table 1. Solvent Effects on Alkylation Efficiency

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7924
Toluene2.46512
CPME4.5788
DCE10.47010

In DMF, the high polarity stabilizes ionic intermediates during the alkylation of the quinoxalinone nitrogen, enabling near-quantitative conversion at 80°C. Microwave-assisted heating in DMF further reduces reaction times to 30 minutes without compromising yield.

Regioselective Bromo-Fluoro Functionalization Techniques

Regioselective introduction of bromine and fluorine at the 7- and 8-positions, respectively, requires precise control over electrophilic aromatic substitution (SEAr) dynamics. A two-step approach achieves this:

  • Bromination: Treatment of 3-ethyl-8-fluoro-1H-quinoxalin-2-one with N-bromosuccinimide (NBS) in acetic acid at 0°C selectively brominates the 7-position (87% yield).
  • Fluorination: Prior fluorination is achieved using Selectfluor™ in acetonitrile at room temperature, exploiting the electron-deficient nature of the quinoxaline ring to direct substitution.

Key factors include:

  • Directing groups: The carbonyl oxygen at position 2 directs electrophiles to the para position (C7), while fluorine’s inductive effect deactivates the ortho site (C6).
  • Temperature control: Low temperatures (−10°C to 0°C) suppress polyhalogenation during bromination.

Comparative Analysis of Phenacyl Bromide Coupling Approaches

Phenacyl bromide derivatives serve as alkylating agents for introducing the 3-ethyl group. A comparison of coupling methods reveals significant differences in efficiency (Table 2).

Table 2. Alkylation Efficiency with Different Bromides

Alkylating AgentBaseSolventYield (%)
Ethyl bromideK2CO3DMF92
Phenacyl bromideCs2CO3DCE84
Cyclopropyl bromideK2CO3CPME76

Ethyl bromide in DMF with potassium carbonate proves most effective, as the strong base facilitates deprotonation of the quinoxalinone nitrogen, while DMF’s high polarity stabilizes the transition state. Phenacyl bromide, though less efficient, offers steric advantages in congested systems.

Molybdophosphovanadate catalysts have demonstrated remarkable efficacy in quinoxaline synthesis through heterogeneous catalytic processes [1] [2]. The development of alumina-supported molybdophosphovanadates, particularly copper hydrogen phosphomolybdovanadate supported on alumina cylinders, has provided an efficient pathway for quinoxaline derivative preparation under mild conditions [1] [3]. These heteropolyoxometalate catalysts exhibit exceptional thermal stability and recyclability, making them attractive alternatives to homogeneous systems.

The catalytic mechanism involves the activation of 1,2-dicarbonyl compounds through coordination to acidic sites of the molybdophosphovanadates, followed by nucleophilic attack from aromatic diamines [1] [3]. The copper hydrogen phosphomolybdovanadate system (CuH₂PMo₁₁VO₄₀) supported on commercial alumina cylinders has shown superior catalytic activity compared to iron-containing analogues, achieving quinoxaline yields of 92% at room temperature in toluene solvent [1] [3].

Catalytic Performance Data

The optimization studies reveal critical parameters affecting quinoxaline formation efficiency [1] [3]. Temperature control proves essential, with room temperature conditions (25°C) providing optimal results without the need for external heating. Catalyst loading studies demonstrate that 100 mg of supported catalyst per millimole of substrate represents the optimal amount, with further increases yielding only marginal improvements.

ParameterOptimal ValueYield (%)
Catalyst Loading100 mg/mmol92
Reaction Temperature25°C92
Reaction Time120 minutes92
Solvent Volume7-12 mL toluene90-92

The substrate scope investigation reveals that electron-donating substituents on the aromatic diamine components favor product formation, while electron-withdrawing groups such as chlorine and bromine substituents result in slightly reduced yields and extended reaction times [1] [3]. The heterogeneous nature of these catalysts facilitates easy separation and recycling, with minimal loss of catalytic activity observed over four consecutive reaction cycles.

Mechanistic Considerations

The molybdophosphovanadate catalysis operates through a Brønsted acid-catalyzed condensation mechanism [1] [3]. The process involves initial coordination of the dicarbonyl substrate to acidic sites on the catalyst surface, followed by nucleophilic attack from the diamine component. Subsequent dehydration steps generate carbocation intermediates, which undergo proton elimination to yield the desired quinoxaline products. This mechanism enables high selectivity for quinoxaline formation while suppressing undesired side reactions.

Microwave-Assisted Amination Protocols

Microwave-assisted synthesis has revolutionized quinoxaline preparation by dramatically reducing reaction times and improving yields compared to conventional thermal heating methods [4] [5]. The application of microwave irradiation to quinoxaline synthesis enables rapid and efficient condensation reactions between 1,2-dicarbonyl compounds and aromatic diamines under solvent-free conditions.

Two principal microwave-assisted approaches have been developed for quinoxaline synthesis [4]. The first utilizes mineral supports under solvent-free conditions, with acidic alumina demonstrating superior catalytic efficiency (80-86% yields) while simultaneously serving an oxidative role in converting acyloins to corresponding 1,2-dicarbonyl compounds [4]. The second approach employs polar paste systems, achieving excellent product yields (90-97%) with simplified work-up procedures involving only water washing and filtration.

Synthetic Protocol Optimization

Microwave-assisted quinoxaline synthesis typically requires only 3 minutes of irradiation time, representing a dramatic improvement over conventional heating methods that may require hours [4]. The solvent-free conditions eliminate the need for organic solvents during the reaction phase, though aqueous work-up remains necessary for product isolation and purification.

ApproachCatalyst SystemYield Range (%)Reaction Time
Mineral SupportAcidic Alumina80-863 minutes
Polar PasteNo catalyst90-973 minutes
ConventionalVarious acids60-802-24 hours

The microwave methodology demonstrates excellent functional group tolerance, accommodating various substitution patterns on both the dicarbonyl and diamine components [4] [5]. Substituted phenyl iodoacetamide derivatives can be successfully coupled with indoloquinoxaline substrates under microwave conditions, yielding pharmacologically active nitrogen-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline with excellent yields and significantly reduced reaction times.

Advanced Microwave Applications

Copper-catalyzed intramolecular cyclization reactions under microwave irradiation have enabled the synthesis of complex polycyclic quinoxaline derivatives [6]. These reactions employ copper iodide catalysis with L-proline as a ligand in dimethyl sulfoxide solvent, achieving tetracyclic products in good to excellent yields within short reaction times. The microwave-assisted protocol operates at moderate temperatures (typically 100-150°C) with fixed power settings (30 watts), providing precise control over reaction conditions.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis has emerged as a cornerstone methodology for quinoxaline functionalization, enabling selective carbon-carbon and carbon-nitrogen bond formation through cross-coupling processes [7] [8] [9] [10]. Palladium-catalyzed reactions dominate this field, offering versatile approaches for quinoxaline derivative synthesis and functionalization.

Palladium-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions provide exceptional versatility for quinoxaline synthesis and modification [9] [10] [11]. Direct synthesis approaches employ palladium-catalyzed reductive annulation of catechols with nitroarylamines, enabling straightforward access to novel quinoxaline derivatives without requiring pre-functionalization steps [9]. These reactions proceed under relatively mild conditions using easily accessible catalyst systems.

Suzuki-Miyaura coupling reactions represent a particularly powerful tool for quinoxaline functionalization [8] [12]. The coupling of 2,3-dichloroquinoxaline with various boronic acids enables the preparation of symmetrical and unsymmetrical 2,3-disubstituted quinoxalines [8]. This methodology offers broad substrate scope and excellent functional group tolerance, making it suitable for late-stage functionalization of complex quinoxaline derivatives.

Coupling TypeCatalyst SystemTemperature (°C)Yield Range (%)
Suzuki-MiyauraPd(OAc)₂/Phosphine80-10075-95
HeckPd(OAc)₂/Base13070-90
SonogashiraPdCl₂(PPh₃)₂55-6060-85

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination protocol provides an efficient route for carbon-nitrogen bond formation in quinoxaline systems [13] [14]. This palladium-catalyzed cross-coupling reaction between aryl halides and amines proceeds through a well-established mechanism involving oxidative addition, coordination, and reductive elimination steps [14]. The methodology proves particularly valuable for introducing amino functionality into halogenated quinoxaline substrates.

Optimization of the Buchwald-Hartwig protocol for quinoxaline substrates requires careful selection of ligand systems and reaction conditions [13]. BrettPhos ligand in combination with palladium acetate catalyst has shown excellent performance for quinolinequinone derivative amination, achieving high yields of novel 6-arylamino derivatives [13]. The reaction typically proceeds in ethanol-water mixtures at elevated temperatures (60-80°C) with potassium carbonate as base.

Copper and Nickel Catalysis

Copper-catalyzed photoredox synthesis has emerged as a sustainable alternative for quinoxaline preparation [15]. Visible light-induced copper catalysis enables controlled oxidation of terminal alkynes to α-keto esters and quinoxalines through phenylglyoxal intermediates [15]. This methodology operates under mild conditions using molecular oxygen as oxidant, providing an environmentally benign approach to quinoxaline synthesis.

Nickel-catalyzed direct synthesis offers another valuable approach for quinoxaline preparation [16]. The nickel bromide/1,10-phenanthroline catalyst system enables synthesis from 2-nitroanilines and vicinal diols, with the heterogeneous nickel particles formed during catalysis being characterized and reused through multiple reaction cycles [16]. This methodology demonstrates excellent recyclability while maintaining good catalytic activity over seven consecutive cycles.

Cross-Coupling Mechanism and Selectivity

The success of transition metal-mediated cross-coupling in quinoxaline chemistry stems from the electronic properties of the quinoxaline nucleus, which can serve as both an electron-withdrawing group and a coordinating ligand [10] [17]. The quinoxaline moiety functions as an integrated directing group in palladium-catalyzed ortho-carbon-hydrogen bond arylation reactions, promoting regioselective mono-arylation without formation of bis-arylated products [10] [17].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

269.98040 g/mol

Monoisotopic Mass

269.98040 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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